molecular formula C19H22ClN3O B5233594 1-N-(6-methoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride

1-N-(6-methoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride

Cat. No.: B5233594
M. Wt: 343.8 g/mol
InChI Key: DNIXQPQWWZXOGZ-UHFFFAOYSA-N
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Description

1-N-(6-methoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety substituted with a methoxy group and a dimethylbenzene diamine group. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-(6-methoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Methoxylation and Methylation: The quinoline core is then methoxylated and methylated using appropriate reagents such as methanol and methyl iodide under basic conditions.

    Coupling with Dimethylbenzene Diamine: The final step involves coupling the methoxy- and methyl-substituted quinoline with 4-N,4-N-dimethylbenzene-1,4-diamine under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-N-(6-methoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, amines; often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-N-(6-methoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-N-(6-methoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Bind to DNA: The compound can intercalate into DNA, affecting DNA replication and transcription.

    Modulate Signaling Pathways: It can modulate signaling pathways such as the MAP kinase pathway, leading to altered cellular responses.

Comparison with Similar Compounds

1-N-(6-methoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride can be compared with other similar compounds such as:

    Quinoline Derivatives: Compounds like 2-hydroxyquinoline and 4-hydroxyquinoline share a similar quinoline core but differ in their substitution patterns and biological activities.

    Methoxyquinolines: Compounds such as 6-methoxyquinoline have similar methoxy substitution but lack the dimethylbenzene diamine group, leading to different chemical and biological properties.

    Dimethylbenzene Diamines: Compounds like N,N-dimethyl-p-phenylenediamine have a similar diamine structure but lack the quinoline moiety, resulting in different reactivity and applications.

Properties

IUPAC Name

1-N-(6-methoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O.ClH/c1-13-11-19(17-12-16(23-4)9-10-18(17)20-13)21-14-5-7-15(8-6-14)22(2)3;/h5-12H,1-4H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIXQPQWWZXOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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